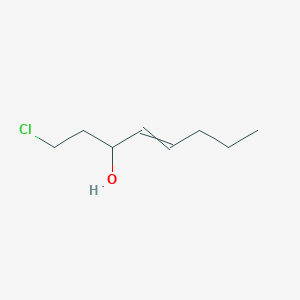
1-Chlorooct-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorooct-4-en-3-ol is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorooct-4-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-4-en-3-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chlorooct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-chlorooct-4-en-3-one.
Reduction: Formation of 1-chlorooctan-3-ol.
Substitution: Formation of compounds like 1-azidooct-4-en-3-ol or 1-cyanooct-4-en-3-ol.
Scientific Research Applications
1-Chlorooct-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chlorooct-4-en-3-ol involves its interaction with various molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The double bond also plays a role in the compound’s chemical behavior, influencing its reactivity in addition reactions.
Comparison with Similar Compounds
Similar Compounds
1-Chlorooctane: Lacks the double bond and hydroxyl group, making it less reactive.
Oct-4-en-3-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromooct-4-en-3-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-Chlorooct-4-en-3-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and a hydroxyl group, along with a double bond, makes it a versatile compound in synthetic chemistry and various research fields.
Properties
CAS No. |
52418-79-8 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chlorooct-4-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6-7H2,1H3 |
InChI Key |
KYSLAFQFIOYLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















